molecular formula C22H19N5O4 B2564422 N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide CAS No. 841211-87-8

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide

Cat. No.: B2564422
CAS No.: 841211-87-8
M. Wt: 417.425
InChI Key: NIECBAIFSRYHFR-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₂H₁₉N₅O₄ Average Mass: 417.425 g/mol Monoisotopic Mass: 417.143704 g/mol ChemSpider ID: 928084 IUPAC Name: N-(1,3-Benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 1 and an acetamide linker connected to a benzo[d][1,3]dioxol-5-yl moiety. The pyrazolo-pyrimidine scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition and anticancer activity . The 3,4-dimethylphenyl substituent may enhance lipophilicity and target binding, while the benzo[d][1,3]dioxol group (a methylenedioxyphenyl derivative) is known to modulate pharmacokinetic properties, such as metabolic stability .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O4/c1-13-3-5-16(7-14(13)2)27-21-17(9-24-27)22(29)26(11-23-21)10-20(28)25-15-4-6-18-19(8-15)31-12-30-18/h3-9,11H,10,12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIECBAIFSRYHFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core structure, substituents, and pharmacological relevance. Key comparisons include:

Table 1: Structural and Molecular Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Activity
Target Compound (ChemSpider 928084) Pyrazolo[3,4-d]pyrimidin-4-one 3,4-Dimethylphenyl; Benzo[d][1,3]dioxol-5-yl acetamide 417.43 Not reported in evidence
5H-Pyrazolo[3,4-d]pyrimidine-5-acetamide, 1,4-dihydro-1-methyl-4-oxo-N-[4-(2-phenyldiazenyl)phenyl]- (930469-18-4) Pyrazolo[3,4-d]pyrimidin-4-one 1-Methyl; 4-(2-phenyldiazenyl)phenyl acetamide 433.45 Not reported
1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones (13a–e) Pyrazolo[3,4-b]pyrazin-5-one Varied α-amino acid-derived substituents at position 6 280–350 (approx.) Anticancer (in vitro screening)
2-(Benzo[d]thiazol-2-ylthio)-N-(2-oxoindolin-3-ylidene)acetohydrazide (3a–3g) Benzo[d]thiazole-indole hybrid Benzo[d]thiazol-2-ylthio; 2-oxoindolin-3-ylidene 350–400 (approx.) Anti-inflammatory, antibacterial

Key Observations:

Core Structure Variations :

  • The target compound’s pyrazolo[3,4-d]pyrimidin-4-one core is distinct from pyrazolo[3,4-b]pyrazin-5-ones (e.g., compounds 13a–e), which lack the pyrimidine ring fusion and exhibit reduced molecular complexity .
  • Pyrimido[4,5-d]pyrimidin-4(1H)-one derivatives (e.g., compound 3b ) share a fused pyrimidine system but differ in substitution patterns, impacting target selectivity .

Substituent Effects: The 3,4-dimethylphenyl group in the target compound contrasts with the 4-(2-phenyldiazenyl)phenyl group in compound 930469-18-4 . The latter’s azo group may confer photosensitivity or redox activity, whereas the dimethylphenyl group prioritizes hydrophobic interactions.

In contrast, 1,3-dimethylpyrazolo[3,4-b]pyrazin-5-ones are synthesized via reductive lactamization of N-(pyrazolyl) α-amino acids , a method less applicable to the target compound’s fused pyrimidine system.

Pharmacological Gaps: While benzothiazole derivatives (e.g., 5d ) show potent anti-inflammatory (IC₅₀: 12 μM) and antibacterial (MIC: 8 μg/mL) activity, the target compound’s biological data are absent in the provided evidence. Pyrazolo-pyrimidine analogs from other studies often target kinases (e.g., JAK2/STAT3) with IC₅₀ values in the nanomolar range .

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